4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-Fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenylsulfonyl group, and a pyrrolidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination step introduces the fluorine atom, while the phenylsulfonyl group is added through a sulfonylation reaction. The pyrrolidinylmethyl moiety is then attached using a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or pyrrolidinylmethyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the phenylsulfonyl group contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-N-(phenylsulfonyl)benzamide: Similar structure but lacks the pyrrolidinylmethyl group.
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but lacks the fluorine atom.
4-Fluoro-N-(4-((4-fluorobenzyl)sulfonyl)phenyl)benzamide: Similar structure but with a different substitution pattern.
Uniqueness: 4-Fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-10-8-14(9-11-15)18(22)20-13-16-5-4-12-21(16)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGBIRPVVQIIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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